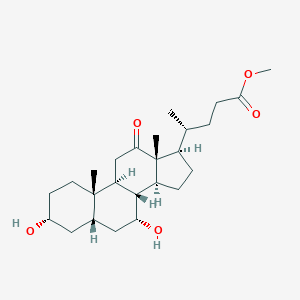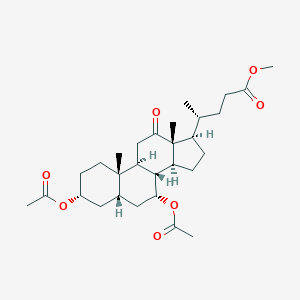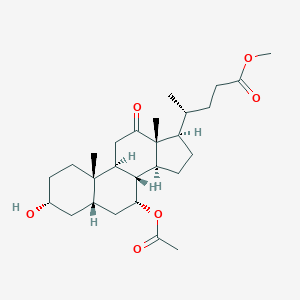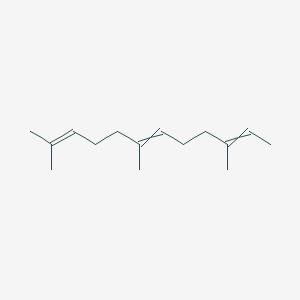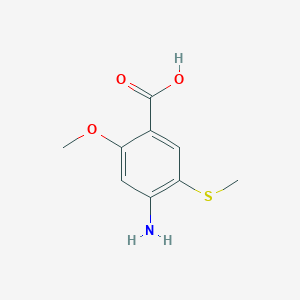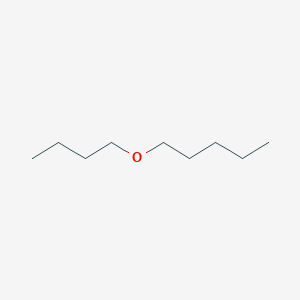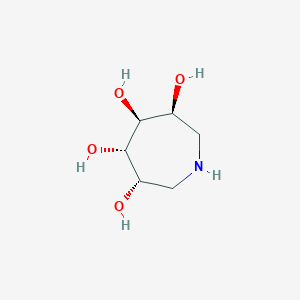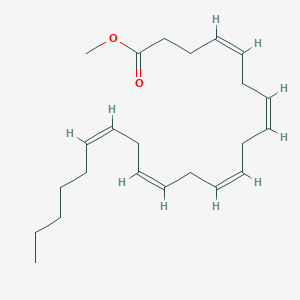
C225
Übersicht
Beschreibung
Methyl 4,7,10,13,16-docosapentaenoate is a methyl ester form of a long-chain polyunsaturated fatty acid, specifically a docosapentaenoate. This compound is of interest due to its presence in biological systems and its potential role in metabolism and physiology. It has been isolated from sources such as hog brain phosphatides, indicating its natural occurrence in animal tissues .
Synthesis Analysis
The synthesis of related compounds, such as methyl docosatetraenoate, has been achieved through total synthesis. This process involves the step-wise homologation of other labeled fatty acids, utilizing methods like the Arndt-Eistert synthesis. Such synthetic approaches are valuable for producing labeled compounds, which can be used in metabolic studies to trace the fate of these fatty acids in biological systems .
Molecular Structure Analysis
The molecular structure of methyl docosahexaenoate, a closely related compound, has been characterized, with the double bonds identified in the cis configuration. These double bonds are tentatively assigned to specific positions along the carbon chain, which is crucial for understanding the compound's biological functions and interactions .
Chemical Reactions Analysis
Methyl docosatetraenoate, when introduced into the diet of rats, has been shown to influence the biosynthesis of other polyunsaturated fatty acids. It appears to suppress the formation of fatty acids derived from oleate and palmitoleate. Moreover, it is not incorporated in large amounts directly into liver lipids but is instead metabolized into other compounds such as arachidonate or further desaturated to form docosapentaenoate .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl docosahexaenoate have been established through its isolation from natural sources. The characterization of this compound provides insights into its behavior and stability, which are essential for understanding its role in biological systems and for its potential applications in research and industry .
Wissenschaftliche Forschungsanwendungen
Nahrungsergänzungsmittel
Methyl-4,7,10,13,16-Docosahexaensäure: ist ein mehrfach ungesättigter Fettsäuremethylester, der häufig in Nahrungsergänzungsmitteln verwendet wird. Es handelt sich um eine Omega-3-Fettsäure, die für die menschliche Gesundheit unerlässlich ist, aber nicht vom Körper selbst produziert wird. Es wird angenommen, dass diese Verbindung die Herzgesundheit fördert, indem sie Blutfette senkt, Entzündungen reduziert und Erkrankungen wie Arthritis lindert .
Entzündungshemmende Mittel
Aufgrund seines Gehalts an Omega-3-Fettsäuren besitzt C225 signifikante entzündungshemmende Eigenschaften. Es wird in der wissenschaftlichen Forschung verwendet, um Behandlungen für chronisch-entzündliche Erkrankungen wie rheumatoide Arthritis und entzündliche Darmerkrankungen zu erforschen .
Neuroprotektive Forschung
Omega-3-Fettsäuren wie This compound sind entscheidend für die Gehirngesundheit. Untersuchungen deuten darauf hin, dass sie vor neurodegenerativen Erkrankungen wie Alzheimer und Parkinson schützen können. Studien verwenden oft This compound, um die Rolle von Fettsäuren bei kognitiven Funktionen und der Gehirnalterung zu verstehen .
Studien zur Herz-Kreislauf-Gesundheit
This compound: wird in der Herz-Kreislauf-Forschung eingesetzt, da es das Potenzial hat, die Herzgesundheit zu verbessern. Es wird untersucht, ob es das Risiko von Arrhythmien senken, Triglyceridspiegel senken und Atherosklerose vorbeugen kann .
Krebsforschung
Es besteht ein wachsendes Interesse an der Rolle von Omega-3-Fettsäuren in der Krebsprävention und -behandlung. This compound wird in der Forschung eingesetzt, um zu untersuchen, ob es das Tumorwachstum hemmen und die Wirksamkeit von Chemotherapeutika verbessern kann .
Forschung zum Metabolischen Syndrom
Das metabolische Syndrom ist ein Bündel von Erkrankungen, die das Risiko für Herzkrankheiten, Schlaganfall und Diabetes erhöhen. This compound wird erforscht, um sein Potenzial zur Verbesserung der Insulinsensitivität und zur Reduzierung der Risikofaktoren im Zusammenhang mit dem metabolischen Syndrom zu untersuchen .
Wirkmechanismus
Target of Action
C225, also known as Cetuximab, is a recombinant chimeric human/mouse IgG1 monoclonal antibody that competitively binds to the epidermal growth factor receptor (EGFR) . EGFR is a member of the ErbB family of receptor tyrosine kinases found in both normal and tumor cells, and it is responsible for regulating epithelial tissue development and homeostasis . EGFR is often overexpressed in malignant cells and has been linked to more advanced disease and poor prognosis .
Mode of Action
This compound inhibits the binding of epidermal growth factor (EGF) to EGFR, thereby inhibiting autophosphorylation of EGFR and inducing its internalization and degradation . This competitive binding to EGFR inhibits the progression of the cell cycle at the G0/G1 boundary, increases the expression of the cell cycle regulator p27 KIP1, and induces apoptosis .
Biochemical Pathways
The binding of this compound to EGFR leads to the inhibition of several key cell signaling pathways. These include the MAPK pathway, which is involved in cell proliferation, and the PI3K/Akt pathway, which is involved in cell survival and apoptosis . By inhibiting these pathways, this compound can effectively suppress tumor growth.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in preclinical and clinical trials. It has been shown to have a favorable safety profile and adequate clinical pharmacology . The drug is administered via intravenous infusion and is used as monotherapy or in combination with other chemotherapies .
Result of Action
The binding of this compound to EGFR results in significant inhibition of tumor growth. In vitro, this compound has been shown to mediate anti-tumor effects in numerous cancer cell lines and human tumor xenografts . In clinical trials, this compound has demonstrated antitumor activities, both as a single agent and in combination with chemotherapy and radiation therapy .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other growth factors and cytokines in the tumor microenvironment can modulate the response to this compound. Additionally, the genetic makeup of the tumor cells, including the presence of specific mutations in the EGFR gene, can also impact the drug’s efficacy .
Eigenschaften
IUPAC Name |
methyl (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17,19-20H,3-6,9,12,15,18,21-22H2,1-2H3/b8-7-,11-10-,14-13-,17-16-,20-19- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHJSIBYSWTMLS-NEUKSRIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)



